N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
Description
N1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a hybrid organic compound featuring two distinct pharmacophoric moieties:
- Azetidine-thiophene-ethyl substituent: A flexible side chain incorporating a nitrogen-containing azetidine ring and a sulfur-rich thiophene group, which may enhance solubility and modulate receptor binding . The oxalamide linker bridges these moieties, providing hydrogen-bonding capacity and structural stability.
Properties
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-19-11-16-10-17(9-14-3-1-7-26(19)20(14)16)24-22(29)21(28)23-12-18(25-5-2-6-25)15-4-8-30-13-15/h4,8-10,13,18H,1-3,5-7,11-12H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPJLYZZILDALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=CSC=C4)N5CCC5)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure includes an azetidine ring and a thiophene moiety, which are known to impart various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S2 |
| Molecular Weight | 375.51 g/mol |
| CAS Number | 2034568-09-5 |
| InChI Key | OXTYRYGBAJLCCZ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC3 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains and fungi.
- Anti-inflammatory Properties : Its potential role in modulating inflammatory pathways may be significant for treating conditions like arthritis.
- Anticancer Effects : Some derivatives of pyrroloquinoline compounds have been linked to inducing apoptosis in cancer cells.
Case Studies and Research Findings
Research has indicated that derivatives of compounds similar to this compound possess notable biological activities:
-
Antiparasitic Activity : A study highlighted the effectiveness of pyranoquinolinones in treating parasitic infections due to their ability to disrupt the metabolic pathways of parasites .
- Example Study : In vitro tests demonstrated that certain quinoline derivatives inhibited the growth of Plasmodium falciparum with IC50 values in the low micromolar range.
- Antiallergic Effects : Compounds within this structural class have been noted for their systemic antiallergic action, suggesting potential applications in allergy treatment .
- Neuroprotective Properties : Research on related compounds indicates that they may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxalamide linker may improve hydrogen-bonding interactions compared to butyramide (CID 18577992) .
- Azetidine-thiophene substituents introduce conformational flexibility and electronic diversity absent in thioxothiazolidinone derivatives .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Pyrrolo[3,2,1-ij]quinolinone derivatives exhibit anticoagulant and kinase-inhibitory properties, attributed to their planar aromatic core .
- Thiophene-containing compounds often show enhanced metabolic stability and receptor affinity due to sulfur’s electron-rich nature .
- Azetidine rings are associated with improved pharmacokinetics (e.g., solubility, blood-brain barrier penetration) compared to bulkier morpholino groups (e.g., 1049251-88-8 in ) .
highlights that compounds with similar cores cluster in bioactivity profiles, suggesting the target compound may share modes of action with other pyrrolo[3,2,1-ij]quinoline derivatives but diverge due to its unique substituents .
Physicochemical and Spectroscopic Properties
NMR and LC/MS data from related compounds (e.g., ) suggest:
- Chemical shifts in regions A and B (29–36 ppm and 39–44 ppm) vary significantly with substituent changes, implying the azetidine-thiophene group in the target compound would alter electronic environments in these regions .
- LC/MS profiles of marine actinomycete-derived analogs () indicate that sulfur-containing groups (e.g., thiophene) enhance ionization efficiency, aiding in detection .
Pharmacokinetic Predictions
Using the lumping strategy (), the target compound could be grouped with other pyrrolo[3,2,1-ij]quinoline derivatives for property prediction:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
